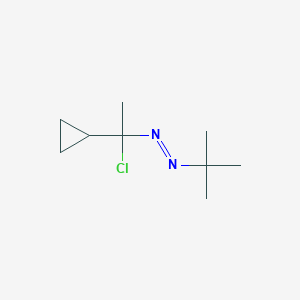![molecular formula C10H18O2 B14627335 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- CAS No. 57761-53-2](/img/structure/B14627335.png)
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring, containing an oxygen atom. This compound is notable for its chiral centers and is used in various chemical and pharmaceutical applications due to its structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- typically involves the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid. The process includes reacting the acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of common reagents and solvents ensures that the process can be carried out on a large scale with consistent yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of chiral small molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts by inhibiting enzymes or receptors involved in disease pathways. For example, as an intermediate in the synthesis of edoxaban, it helps inhibit activated blood coagulation factor X, thereby preventing thrombotic diseases .
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a sulfur atom instead of an oxygen atom.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: This compound has a different ring structure but shares similar functional groups.
Uniqueness
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is unique due to its specific ring structure and chiral centers, which make it valuable in the synthesis of chiral molecules and pharmaceuticals. Its ability to undergo various chemical reactions and serve as a versatile intermediate further distinguishes it from similar compounds .
Propiedades
Número CAS |
57761-53-2 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1S,4S,5S)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,11)8(6-7)12-9/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m0/s1 |
Clave InChI |
GFVNUAIJEZSBOG-NRPADANISA-N |
SMILES isomérico |
C[C@@]1(CC[C@H]2C[C@@H]1OC2(C)C)O |
SMILES canónico |
CC1(C2CCC(C(C2)O1)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



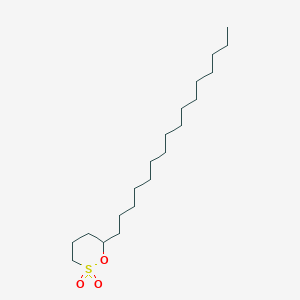
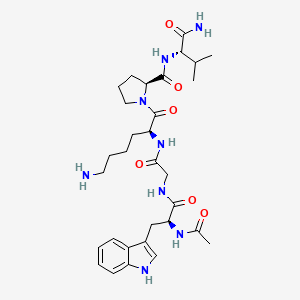

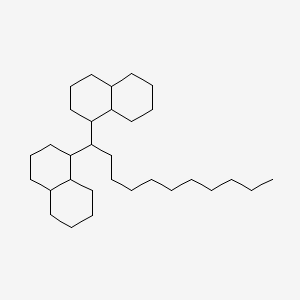


![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
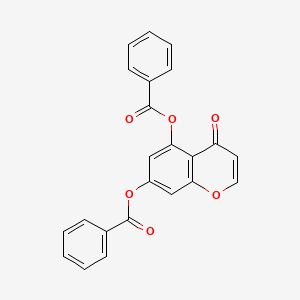
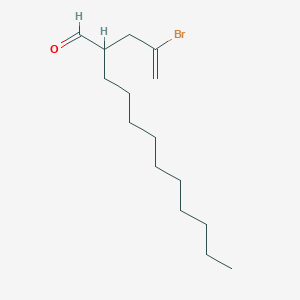
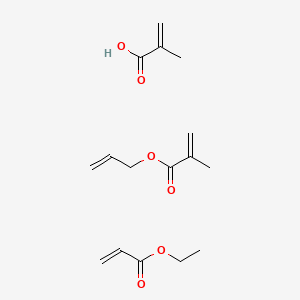

![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
